Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
Overview
Description
Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound with a molecular formula of C29H52N3O7P and a molecular weight of 585.7 g/mol . This compound is notable for its intricate structure, which includes a tert-butyl carbamate group, a phosphoryloxy group, and a hydroxyoctadecene chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate involves multiple steps. The process typically starts with the preparation of the tert-butyl carbamate group, followed by the introduction of the phosphoryloxy group and the hydroxyoctadecene chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryloxy group plays a crucial role in its activity, allowing it to interact with enzymes and other proteins. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the phosphoryloxy and hydroxyoctadecene components.
Phosphoryloxy derivatives: Compounds with similar phosphoryloxy groups but different side chains and functional groups.
Hydroxyoctadecene derivatives: Compounds with similar hydroxyoctadecene chains but different functional groups.
The uniqueness of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h17,20,26-27,33H,5-16,18-19,23-25H2,1-4H3,(H,32,34)/b20-17+/t26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLHEZANZMTGKL-OJVAVJBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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